2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyethyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
The synthesis of 2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethyl-substituted pyridine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions where a methoxyethyl group is introduced to the piperidine ring.
Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents to the compound.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, allowing for the synthesis of more complex derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Biology: It may be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups attached to different aromatic or heterocyclic rings.
Properties
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-9-8-20-7-3-4-12(10-20)11-22-14-13(15(16,17)18)5-2-6-19-14/h2,5-6,12H,3-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJSRHNZSMTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)COC2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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